molecular formula C14H21NO2 B3340629 [2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanol CAS No. 75810-59-2

[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanol

Cat. No.: B3340629
CAS No.: 75810-59-2
M. Wt: 235.32 g/mol
InChI Key: FGKFSGZEKVATDB-UHFFFAOYSA-N
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Description

[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanol (C₁₄H₂₁NO₂) is a piperidine-derived compound featuring a methoxyphenyl substituent at the 2-position and a hydroxymethyl group at the 3-position of the piperidine ring. Its molecular structure is characterized by a six-membered piperidine ring with a methyl group at the 1-position, contributing to its stereochemical and electronic properties. The compound has a monoisotopic mass of 235.15723 Da and an InChIKey of FGKFSGZEKVATDB-UHFFFAOYSA-N .

Properties

IUPAC Name

[2-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-15-9-3-4-12(10-16)14(15)11-5-7-13(17-2)8-6-11/h5-8,12,14,16H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKFSGZEKVATDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1C2=CC=C(C=C2)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanol typically involves the reaction of p-anisaldehyde (4-methoxybenzaldehyde) with acetone and ammonium acetate in a Mannich reaction. This reaction forms 2,6-bis(4-methoxyphenyl)piperidin-4-one, which is then reduced to the desired methanol derivative using a reducing agent such as sodium borohydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can undergo further reduction to form different alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block in Organic Synthesis
This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its piperidine structure allows for various modifications, making it useful in the development of pharmaceuticals and other chemical intermediates. The synthesis typically involves methods such as nucleophilic substitution and reduction reactions to introduce functional groups effectively.

Table 1: Synthetic Routes for [2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanol

StepReaction TypeKey Reagents
Formation of Piperidine RingCyclizationAppropriate precursors
Introduction of MethoxyphenylNucleophilic SubstitutionAlkyl halides
Addition of HydroxymethylReductionLithium aluminum hydride (LiAlH4)

Biological Applications

Pharmacological Properties
Research indicates that this compound exhibits potential pharmacological activities. It has been studied for its interactions with various biological targets, including receptors and enzymes. For instance, compounds derived from this structure have shown promise in modulating serotonin receptor activity, which can be beneficial in treating mood disorders .

Case Study: Antipsychotic Activity
A related compound demonstrated significant antipsychotic effects in animal models, indicating the potential of piperidine derivatives in neuropharmacology. Behavioral studies showed that these compounds could influence locomotor activity and pre-pulse inhibition, which are critical measures in psychopharmacological research .

Industrial Applications

Chemical Intermediates
In the industrial sector, this compound is utilized as an intermediate in the production of active pharmaceutical ingredients (APIs). Its structural properties facilitate the synthesis of diverse agrochemicals and fine chemicals, making it valuable for chemical manufacturing processes.

Mechanism of Action

The mechanism of action of [2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group may facilitate binding to specific sites, while the piperidine ring can influence the overall conformation and activity of the compound. Pathways involved may include signal transduction, metabolic processes, or cellular regulation.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Substituents/R-Groups Molecular Weight (Da) Key Features References
[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanol C₁₄H₂₁NO₂ 4-Methoxyphenyl, hydroxymethyl 235.16 Piperidine core, methoxy group
4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine C₁₃H₁₈FNO 4-Fluorophenyl, hydroxymethyl 223.29 Fluorine substituent (electron-withdrawing)
((3S,4R)-4-(4-Ethoxyphenyl)-1-methylpiperidin-3-yl)methanol C₁₅H₂₃NO₂ 4-Ethoxyphenyl, hydroxymethyl 249.35 Ethoxy group (increased lipophilicity)
((2S,3S)-1-(4-Methoxyphenyl)-2-(pyridin-4-yl)piperidin-3-yl)methanol C₁₈H₂₂N₂O₂ 4-Methoxyphenyl, pyridinyl 298.38 Pyridine ring (enhanced π-π interactions)
[1-(4-Methyl-benzyl)-piperidin-3-yl]-methanol C₁₄H₂₁NO 4-Methylbenzyl 219.32 Benzyl substituent (higher lipophilicity)

Biological Activity

[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methoxyphenyl group, which is believed to contribute to its biological properties. The presence of the hydroxymethyl group enhances its solubility and may influence its interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It modulates their activity, leading to various biological responses. The exact pathways and interactions require further elucidation through targeted studies.

Biological Activities

Research has highlighted several potential biological activities associated with this compound:

  • Neuroprotective Effects : Similar compounds have shown promise in protecting neurons from damage, suggesting that this compound may possess neuroprotective properties.
  • Antidepressant Activity : Piperidine derivatives are often explored for their ability to modulate neurotransmitter systems, indicating potential antidepressant effects.
  • Antimicrobial Properties : The structural features of this compound suggest it might exhibit antimicrobial activity against various pathogens.

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReferences
NeuroprotectivePotential protection against neuronal damage
AntidepressantModulation of neurotransmitter systems
AntimicrobialActivity against various pathogens

Case Studies

  • Neuroprotection : A study on similar piperidine derivatives indicated that these compounds could protect neuronal cells from oxidative stress. This suggests that this compound may also confer similar protective benefits.
  • Antidepressant Effects : Research involving related compounds showed alterations in serotonin and norepinephrine levels, which are critical in mood regulation. This points towards the potential antidepressant effects of this compound.
  • Antimicrobial Activity : Investigation into the antimicrobial properties of piperidine derivatives revealed effectiveness against several bacterial strains, indicating a possible role for this compound in treating infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanol
Reactant of Route 2
[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanol

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